molecular formula C15H23N B15148677 N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine CAS No. 827333-03-9

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine

Katalognummer: B15148677
CAS-Nummer: 827333-03-9
Molekulargewicht: 217.35 g/mol
InChI-Schlüssel: IXOHFKYFRHYLCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom, a benzyl group substituted with an ethyl group at the para position, and a 2-methylprop-2-en-1-amine backbone. Amines are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of N-ethyl-2-methylprop-2-en-1-amine with 4-ethylbenzyl chloride under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Amine oxides or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies using techniques like molecular docking, spectroscopy, and biochemical assays can provide insights into the compound’s mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-ethyl-N-benzyl-2-methylprop-2-en-1-amine: Lacks the ethyl group on the benzyl ring.

    N-ethyl-N-(4-methylbenzyl)-2-methylprop-2-en-1-amine: Substituted with a methyl group instead of an ethyl group on the benzyl ring.

    N-ethyl-N-(4-chlorobenzyl)-2-methylprop-2-en-1-amine: Substituted with a chlorine atom on the benzyl ring.

Uniqueness

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine is unique due to the specific substitution pattern on the benzyl ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethyl group at the para position may enhance its lipophilicity and alter its interaction with molecular targets compared to similar compounds.

Eigenschaften

CAS-Nummer

827333-03-9

Molekularformel

C15H23N

Molekulargewicht

217.35 g/mol

IUPAC-Name

N-ethyl-N-[(4-ethylphenyl)methyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C15H23N/c1-5-14-7-9-15(10-8-14)12-16(6-2)11-13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3

InChI-Schlüssel

IXOHFKYFRHYLCB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)CN(CC)CC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.